Dioscin

Catalog No.
S003679
CAS No.
19057-60-4
M.F
C45H72O16
M. Wt
869.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioscin

CAS Number

19057-60-4

Product Name

Dioscin

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C45H72O16

Molecular Weight

869.0 g/mol

InChI

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1

InChI Key

VNONINPVFQTJOC-ZGXDEBHDSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Synonyms

Collettiside III

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Description

The exact mass of the compound Dioscin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. It belongs to the ontological category of hexacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hepatocellular Carcinoma

Gastric Cancer

    Application Summary: Dioscin has been shown to have anti-cancer effects in Gastric Cancer (GC).

    Methods of Application: The study used cell viability, proliferation, apoptosis and invasion assays to measure the effect of Dioscin on GC cells.

    Results: Dioscin inhibited GC cell proliferation and invasion, but induced apoptosis and autophagy.

Melanoma

Osteoporosis

    Scientific Field: Orthopedics

    Application Summary: Dioscin has been found to have potential therapeutic effects on osteoporosis.

Dioscin is a natural compound classified as a spirostanyl glycoside, primarily extracted from the tubers of various species of the genus Dioscorea, commonly known as wild yam. Its chemical structure includes a diosgenin core, which is a phytosteroid sapogenin, linked to a trisaccharide composed of rhamnose and glucose units . Dioscin has garnered attention for its potential therapeutic properties and is often studied for its biological activities, particularly in the context of metabolic and inflammatory diseases.

Dioscin can undergo several chemical transformations, particularly hydrolysis reactions that yield diosgenin. This process can be catalyzed by acids, bases, or enzymes, breaking down the glycosidic bonds to release diosgenin and sugars . The hydrolysis of dioscin is significant in synthesizing various steroid compounds, including sex hormones and corticosteroids. Additionally, dioscin can participate in glycosylation reactions, where it can react with different sugar moieties to form various glycosides .

Dioscin exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notable effects include:

  • Antioxidant Activity: Dioscin has been shown to possess antioxidant properties that help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects: It demonstrates potential in reducing inflammation, which is beneficial in treating inflammatory diseases .
  • Anticancer Properties: Research indicates that dioscin can induce apoptosis in cancer cells and inhibit their proliferation. It has been particularly studied for its effects on lung cancer cell lines .
  • Metabolic Regulation: Dioscin has been reported to improve glucose and lipid metabolism, suggesting its utility in managing diabetes and its complications .

The synthesis of dioscin typically involves the glycosylation of diosgenin. A common method includes using trimethylsilyl trifluoromethanesulfonate as a catalyst for the reaction between diosgenin and perbenzoylated glucopyranosyl N-phenyl trifluoroacetimidate. This method allows for the selective attachment of sugar moieties to the diosgenin backbone, resulting in the formation of dioscin . Additionally, enzymatic methods using specific glycosyltransferases have been explored for more efficient synthesis under mild conditions.

Dioscin's applications extend across various fields:

  • Pharmaceuticals: Due to its biological activities, dioscin is being investigated for potential therapeutic applications in treating diabetes, cancer, and inflammatory diseases.
  • Nutraceuticals: It is included in dietary supplements aimed at enhancing metabolic health and providing antioxidant benefits.
  • Cosmetics: The antioxidant properties of dioscin are also being explored for use in cosmetic formulations to protect skin from oxidative damage.

Studies on dioscin have revealed significant interactions with various cellular pathways:

  • Cell Signaling Modulation: Dioscin can alter cell signaling pathways involved in apoptosis and autophagy, particularly in cancer cells .
  • Metabolic Pathways: It influences glucose uptake and lipid metabolism through modulation of insulin signaling pathways .
  • Inflammatory Response: Dioscin affects cytokine production and signaling pathways related to inflammation, showcasing its anti-inflammatory potential .

Dioscin shares structural and functional similarities with several other compounds derived from Dioscorea species or related plants. Here’s a comparison with some notable compounds:

CompoundStructure TypeBiological ActivityUnique Features
DiosgeninPhytosteroid SapogeninPrecursor for steroid synthesisDirectly involved in hormone production
SarsasapogeninSapogeninAnti-inflammatory, anticancerExhibits neuroprotective effects
YamogeninSapogeninAntioxidantLess studied than dioscin
Quillaja SaponinsSaponinsImmune-modulatingUsed as adjuvants in vaccines

Dioscin's uniqueness lies in its specific glycosidic structure that enhances its solubility and bioavailability compared to diosgenin alone, allowing for potentially greater therapeutic efficacy.

XLogP3

1.3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

868.48203620 g/mol

Monoisotopic Mass

868.48203620 g/mol

Heavy Atom Count

61

Appearance

Powder

UNII

3B95U4OLWV

Wikipedia

Dioscin

Dates

Modify: 2023-09-13
[1]. Chen J, et al. Dioscin-induced apoptosis of human LNCaP prostate carcinoma cells through activation of caspase-3 and modulation of Bcl-2 protein family. J Huazhong Univ Sci Technolog Med Sci. 2014 Feb;34(1):125-30.
[2]. Qu X, et al. Dioscin inhibits osteoclast differentiation and bone resorption though down-regulating the Akt signaling cascades. Biochem Biophys Res Commun. 2014 Jan 10;443(2):658-65.
[3]. Qin J, et al. Dioscin prevents the mitochondrial apoptosis and attenuates oxidative stress in cardiac H9c2 cells. Drug Res (Stuttg). 2014 Jan;64(1):47-52.

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